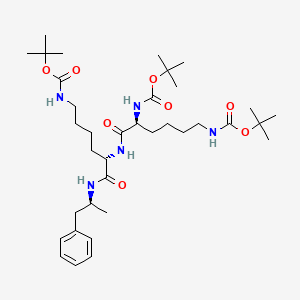
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including amines, amides, and a phenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. A common synthetic route may include:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bonds.
Deprotection: The Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Triboc-(S)-2,6-Diaminohexanoic acid: A simpler analog with fewer functional groups.
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxohexan-2-yl)hexanamide: A similar compound lacking the phenyl group.
Uniqueness
N-Triboc-(S)-2,6-Diamino-N-((S)-6-amino-1-oxo-1-(((S)-1-phenylpropan-2-yl)amino)hexan-2-yl)hexanamide is unique due to its complex structure, which includes multiple amine and amide groups, as well as a phenyl group
Propiedades
Fórmula molecular |
C36H61N5O8 |
|---|---|
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(5S)-5-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C36H61N5O8/c1-25(24-26-18-12-11-13-19-26)39-29(42)27(20-14-16-22-37-31(44)47-34(2,3)4)40-30(43)28(41-33(46)49-36(8,9)10)21-15-17-23-38-32(45)48-35(5,6)7/h11-13,18-19,25,27-28H,14-17,20-24H2,1-10H3,(H,37,44)(H,38,45)(H,39,42)(H,40,43)(H,41,46)/t25-,27-,28-/m0/s1 |
Clave InChI |
OUPHJXPQFYHWLL-MYKRZTLLSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


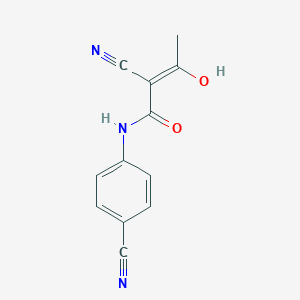
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
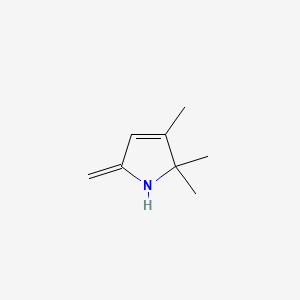

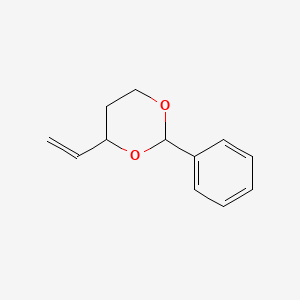

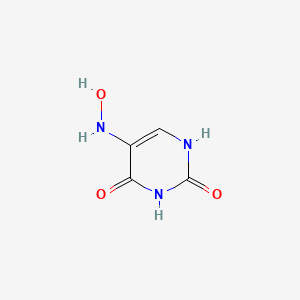
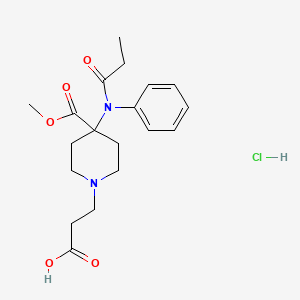
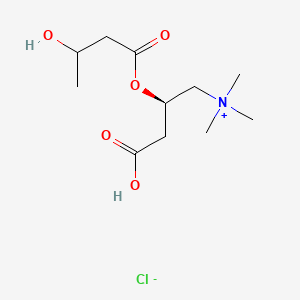

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
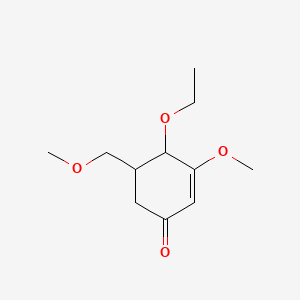
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
